molecular formula C8H10N2O4S B1518274 5-Amino-2-methanesulfonamidobenzoic acid CAS No. 1154379-40-4

5-Amino-2-methanesulfonamidobenzoic acid

Cat. No.: B1518274
CAS No.: 1154379-40-4
M. Wt: 230.24 g/mol
InChI Key: ZFQSDJZMNGJQNO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. The compound's International Union of Pure and Applied Chemistry name is 5-amino-2-(methanesulfonamido)benzoic acid, which precisely describes the positioning of functional groups on the benzene ring. This nomenclature follows established organic chemistry conventions where the carboxylic acid group serves as the primary functional group, with substituents numbered according to their relative positions.

The molecular structure incorporates several distinct chemical moieties that contribute to its overall properties and reactivity. The benzoic acid core provides the fundamental aromatic framework, while the amino group at the 5-position introduces nucleophilic character to the molecule. The methanesulfonamide substituent at the 2-position adds both steric bulk and electronic effects that influence the compound's chemical behavior. This particular substitution pattern creates an ortho relationship between the methanesulfonamide and carboxylic acid groups, which can lead to intramolecular interactions affecting molecular conformation.

Table 1: Molecular Identification Data for this compound

Property Value Reference
PubChem Compound Identifier 43604366
Chemical Abstracts Service Registry Number 1154379-40-4
Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
International Chemical Identifier InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)
International Chemical Identifier Key ZFQSDJZMNGJQNO-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CS(=O)(=O)NC1=C(C=C(C=C1)N)C(=O)O

The sulfonamide functional group present in this compound belongs to the broader class of organosulfur compounds characterized by the structure R−S(=O)2−NR2. This functional group consists of a sulfonyl group connected to an amine group, creating a relatively unreactive moiety that contributes to the crystalline nature of many sulfonamide-containing compounds. The rigidity of this functional group has historically made sulfonamides valuable for converting amines into crystalline derivatives that can be identified through melting point determination.

Alternative synonyms for this compound include 5-amino-2-(methanesulfonamido)benzoic acid and various database-specific identifiers such as SCHEMBL221627 and EWB37940. These alternative naming conventions reflect the compound's presence in multiple chemical databases and its recognition across different chemical information systems. The compound was first created in chemical databases on July 21, 2009, with its most recent modification occurring on May 24, 2025, indicating ongoing research interest and database maintenance.

Historical Context and Discovery

The historical development of this compound must be understood within the broader context of sulfonamide chemistry, which emerged as a revolutionary field in antimicrobial drug development during the early twentieth century. The sulfonamide class of compounds traces its origins to the landmark discovery of Prontosil in 1932 by Gerhard Domagk and his research team at the Bayer Laboratories of the IG Farben conglomerate in Germany. This breakthrough represented the first broadly effective antibacterial agent for systemic use and established the foundation for modern chemotherapy.

Prontosil, the pioneering sulfonamide compound, was developed as part of an innovative research program designed to identify dyes that could function as antibacterial drugs within living organisms. The compound was synthesized by Bayer chemists Josef Klarer and Fritz Mietzsch and subsequently tested by Domagk, who demonstrated its effectiveness against bacterial infections in laboratory animals during the late autumn of 1932. This discovery earned Domagk the 1939 Nobel Prize in Physiology or Medicine, highlighting the profound impact of sulfonamide chemistry on medical science.

The success of Prontosil sparked intensive research into related sulfonamide structures, leading to the development of numerous derivatives with improved properties and broader therapeutic applications. The first clinical case study involving Prontosil was reported by Foerster in 1933, who successfully treated a ten-month-old infant suffering from staphylococcal septicemia. This clinical success, followed by favorable reports from Colebrook and Kenny regarding the treatment of puerperal sepsis and meningococcal infections, catalyzed worldwide interest in sulfonamide research.

The evolution from simple sulfonamide structures to more complex derivatives like this compound reflects decades of medicinal chemistry optimization aimed at improving biological activity, selectivity, and pharmacological properties. Modern sulfonamide derivatives, including those incorporating benzoic acid frameworks, have found applications beyond antimicrobial therapy, extending into areas such as enzyme inhibition, protein-protein interaction modulation, and synthetic organic chemistry.

Significance in Medicinal and Organic Chemistry

This compound occupies a significant position in contemporary medicinal chemistry research, particularly in the development of protein-protein interaction inhibitors and as a synthetic intermediate for complex pharmaceutical compounds. Recent research has demonstrated the utility of 2,5-substituted benzoic acid scaffolds, including structures closely related to this compound, in the design of dual inhibitors targeting anti-apoptotic proteins. These studies have shown that compounds incorporating similar structural frameworks can achieve equipotent binding to multiple protein targets while maintaining selectivity profiles suitable for therapeutic applications.

The compound's structural features make it particularly valuable in structure-based drug design approaches. The presence of both amino and sulfonamide functional groups provides multiple points for chemical modification and optimization, enabling medicinal chemists to fine-tune biological activity and pharmacological properties. Research has shown that the substitution pattern in 2,5-benzoic acid derivatives significantly influences their binding modes and protein interaction profiles, with different substituents leading to distinct molecular recognition patterns.

Table 2: Chemical Properties and Structural Features

Structural Feature Chemical Significance Synthetic Utility
Benzoic Acid Core Provides aromatic stability and carboxyl functionality Enables esterification and amidation reactions
5-Amino Group Introduces nucleophilic reactivity and hydrogen bonding capability Allows for further derivatization and conjugation
2-Methanesulfonamide Contributes to molecular rigidity and electronic properties Provides protection and directing effects in synthesis
Ortho Substitution Pattern Creates potential for intramolecular interactions Influences conformational preferences and reactivity

In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures. The compound's multiple functional groups enable participation in various chemical transformations, including coupling reactions, cyclization processes, and functional group manipulations. The sulfonamide moiety is particularly noteworthy for its stability under various reaction conditions and its ability to serve as a protecting group for amino functionality during multi-step synthetic sequences.

The compound's relevance extends to the broader field of sulfonamide chemistry, where it represents an example of how classical antimicrobial scaffolds have been adapted for modern pharmaceutical applications. Contemporary sulfonamide research encompasses diverse therapeutic areas including enzyme inhibition, receptor modulation, and cellular signaling pathway intervention. The antimicrobial mechanism of sulfonamides, which involves competitive inhibition of para-aminobenzoic acid in bacterial folate synthesis, has provided insights that continue to influence drug design strategies across multiple therapeutic domains.

Properties

IUPAC Name

5-amino-2-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQSDJZMNGJQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Methyl Salicylate Derivatives (Based on CN1884259A)

One documented method involves starting from methyl salicylate and proceeds through a sequence of reactions including etherification, sulfonation, chlorination, and amidation to introduce the methanesulfonamido group and amino substituent.

Key Steps:

Step Description Conditions Outcome
1 Etherification of methyl salicylate with dimethyl sulfate in toluene under reflux (111-112°C) with NaOH neutralization 8 hours reflux Formation of o-methoxybenzoic acid methyl ester
2 Sulfonation using chlorosulfonic acid at 40-50°C for 2-3 hours Controlled temperature Introduction of sulfonyl chloride group
3 Chlorination with thionyl chloride at 40-50°C for 8-12 hours Extended reaction time Conversion to sulfonyl chloride intermediate
4 Amidation by reaction with ammonia at pH 10.1-12, followed by extraction and solvent removal Low temperature (<5°C) Formation of methanesulfonamide group

This process yields the sulfonamidobenzoic acid derivative after work-up and purification. The multi-step approach allows for control over substitution patterns but requires careful temperature and pH control to optimize yields and minimize side products.

Sulfonation and Amidation Starting from Nitro-Substituted Aromatics (Based on CN107805212B)

A related preparation method for 2-methyl-5-aminobenzenesulfonamide involves:

  • Sulfonation of p-nitrotoluene with chlorosulfonic acid in an organic solvent
  • Amidation with aqueous ammonia to form sulfonamide
  • Catalytic hydrogenation (Pd/C) to reduce the nitro group to an amino group

This route emphasizes a short synthetic path with high purity and industrial feasibility, avoiding expensive or environmentally harmful reagents like stannous chloride. Although this is for a methyl-substituted analogue, the approach is relevant for preparing 5-amino-2-methanesulfonamidobenzoic acid by analogy, especially in the sulfonation and amination steps.

Comparative Summary of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Multi-step methyl salicylate route Methyl salicylate Etherification, sulfonation, chlorination, amidation Well-defined steps, control over substitution Multiple steps, requires careful pH and temperature control
Continuous iodination process Amino sulfonamide intermediates Iodination, quenching, decolorizing, crystallization Continuous operation, scalable, consistent quality Specific to iodinated derivatives, complex equipment
Nitroaromatic sulfonation and reduction p-Nitrotoluene Sulfonation, amidation, catalytic hydrogenation Short route, high purity, industrially feasible Requires catalytic hydrogenation setup

Detailed Research Findings and Notes

  • The methyl salicylate-based synthesis achieves the sulfonamidobenzoic acid framework by first converting the hydroxyl group to a methoxy group, then introducing the sulfonyl chloride, which is subsequently amidated to the methanesulfonamide.

  • Maintaining reaction temperatures between 40-50°C during sulfonation and chlorination is critical to avoid side reactions and degradation.

  • Amidation with ammonia is performed under alkaline conditions (pH 10.1-12) at low temperatures (<5°C) to ensure selective formation of the sulfonamide without hydrolysis of other functional groups.

  • Continuous flow processes, while more complex to design, reduce reactor volume and improve product consistency, which is beneficial for large-scale production.

  • Alternative routes using nitroaromatic precursors followed by catalytic hydrogenation avoid toxic reducing agents and provide a cleaner, more environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methanesulfonamidobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitro compounds.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Amides and other substituted derivatives.

Scientific Research Applications

5-Amino-2-methanesulfonamidobenzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-methanesulfonamidobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the methanesulfonamide group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical and pharmaceutical applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 5-amino-2-methanesulfonamidobenzoic acid and related compounds:

Compound Name Substituents Molecular Formula Key Functional Groups
This compound 2-methanesulfonamido, 5-amino, benzoic acid C₉H₁₀N₂O₅S Sulfonamide, Carboxylic acid, Amino
5-Amino-2-methylbenzenesulfonamide 2-methyl, 5-amino, sulfonamide C₇H₁₀N₂O₂S Sulfonamide, Amino, Methyl
5-Amino-2-hydroxybenzoic acid 2-hydroxy, 5-amino, benzoic acid C₇H₇NO₃ Carboxylic acid, Hydroxy, Amino
5-Acetamido-2-aminobenzenesulfonic acid 2-amino, 5-acetamido, sulfonic acid C₈H₁₀N₂O₄S Sulfonic acid, Acetamido, Amino
2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic acid 2-toluenesulfonamido, 5-amino, benzoic acid C₁₄H₁₃N₃O₄S Sulfonamide, Carboxylic acid, Amino

Key Observations :

  • Sulfonamide vs. Sulfonic Acid: The sulfonamide group (SO₂NH₂) in the target compound and 5-amino-2-methylbenzenesulfonamide differs from the sulfonic acid (SO₃H) in 5-acetamido-2-aminobenzenesulfonic acid.
  • Methyl vs. Methanesulfonamido: Replacing the methyl group in 5-amino-2-methylbenzenesulfonamide with a methanesulfonamido group introduces additional hydrogen-bonding capacity, which could influence crystal packing and solubility .
  • Carboxylic Acid vs. Hydroxy Group: The carboxylic acid in the target compound and 5-amino-2-hydroxybenzoic acid increases acidity (pKa ~2-3) compared to phenolic hydroxy groups (pKa ~10), affecting ionization under physiological conditions .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) Solubility (Water) Crystal Structure Features
5-Amino-2-methylbenzenesulfonamide Not reported Moderate (H-bonding) Planar aromatic ring; 3D network via N-H⋯O interactions
3-Amino-4-hydroxybenzenesulfonic acid 300 High (sulfonic acid) Not reported
5-Amino-2-hydroxybenzoic acid ~280 (decomposes) Low (hydrophobic hydroxy) Likely layered H-bonding

Insights :

  • The crystal structure of 5-amino-2-methylbenzenesulfonamide reveals a planar aromatic ring and a three-dimensional network stabilized by N-H⋯O hydrogen bonds. This contrasts with the target compound, where the methanesulfonamido group may introduce steric hindrance, altering packing efficiency .
  • The high melting point of 3-amino-4-hydroxybenzenesulfonic acid (300°C) reflects strong ionic interactions from the sulfonic acid group, whereas the target compound’s melting point is expected to be lower due to reduced ionic character .

Biological Activity

5-Amino-2-methanesulfonamidobenzoic acid, also known as a sulfanilamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its amino and sulfonamide functional groups, which contribute to its biological effects.

  • Chemical Formula : C7H9N3O3S
  • Molecular Weight : 215.23 g/mol
  • Structure : The compound features a benzoic acid core with an amino group and a methanesulfonamide substituent.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It functions as an inhibitor of methionine aminopeptidase (METAP2), which is crucial in the cotranslational removal of N-terminal methionine from nascent proteins. This inhibition can affect protein processing and stability, thereby influencing cellular functions and signaling pathways .

Biological Activities

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits potent activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.
  • Antitumor Activity :
    • Research has shown that derivatives of sulfanilamide compounds, including this compound, can exhibit cytotoxic effects against cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells, particularly in breast and colon cancer models .
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This could lead to reduced production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes

Recent Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of sulfanilamide derivatives to enhance their biological efficacy. Modifications to the core structure have been shown to improve binding affinity to target proteins involved in tumor progression and inflammation .

For example, a study highlighted the enhanced binding affinity of modified sulfanilamide derivatives to METAP2, indicating that structural variations can significantly impact biological activity and therapeutic potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-2-methanesulfonamidobenzoic acid
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